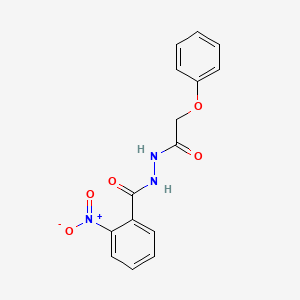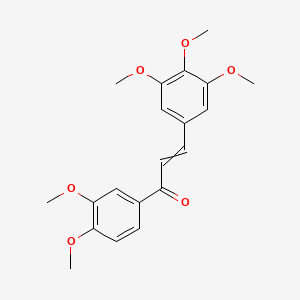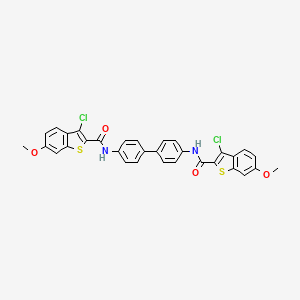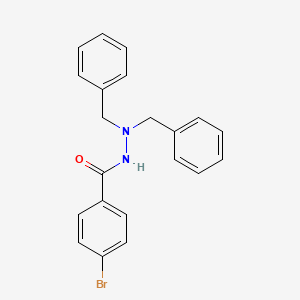
2-nitro-N'-(phenoxyacetyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H13N3O4 It is known for its unique structure, which includes a nitro group, a phenoxyacetyl group, and a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-nitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-nitro-N’-(phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-amino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Hydrolysis: 2-nitrobenzoic acid and phenoxyacetyl hydrazide.
科学的研究の応用
2-nitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-nitro-N’-(phenoxyacetyl)benzohydrazide largely depends on its application. For instance, as an antimicrobial agent, the nitro group can undergo reduction within microbial cells to form reactive intermediates that damage cellular components, leading to cell death. The phenoxyacetyl group may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- 2-nitro-N’-(phenylacetyl)benzohydrazide
- 2-nitro-N’-(benzoyl)benzohydrazide
- 2-nitro-N’-(acetyl)benzohydrazide
Comparison
Compared to similar compounds, 2-nitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenoxyacetyl group may confer specific binding affinities to certain enzymes or receptors, making it a valuable scaffold for drug design and development.
特性
分子式 |
C15H13N3O5 |
|---|---|
分子量 |
315.28 g/mol |
IUPAC名 |
2-nitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c19-14(10-23-11-6-2-1-3-7-11)16-17-15(20)12-8-4-5-9-13(12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20) |
InChIキー |
BXTNEUGHUDXMSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)


![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)


![4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459800.png)
![4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12459806.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12459833.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
